molecular formula C23H22N4O3 B2743022 5-ethyl-N-[(4-methoxyphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923200-84-4

5-ethyl-N-[(4-methoxyphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2743022
CAS No.: 923200-84-4
M. Wt: 402.454
InChI Key: UWFQNSVJXKXPDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[4,3-c]pyridine family, characterized by a bicyclic heterocyclic core with fused pyrazole and pyridine rings. The specific substituents define its chemical and pharmacological profile:

  • Position 5: An ethyl group (-CH₂CH₃) contributes moderate lipophilicity and steric bulk.
  • Position 2: A phenyl group (-C₆H₅) provides aromatic π-π stacking interactions.
  • Position 7: A carboxamide (-CONH-) linked to a 4-methoxybenzyl group (4-MeO-C₆H₄-CH₂-) introduces polarity and metabolic stability due to the methoxy substituent.

Properties

IUPAC Name

5-ethyl-N-[(4-methoxyphenyl)methyl]-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-3-26-14-19(22(28)24-13-16-9-11-18(30-2)12-10-16)21-20(15-26)23(29)27(25-21)17-7-5-4-6-8-17/h4-12,14-15H,3,13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFQNSVJXKXPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

SNAr Reaction with 2-Chloro-3-Nitropyridine Derivatives

The core synthesis begins with 2-chloro-3-nitropyridine (1 ), which undergoes nucleophilic aromatic substitution (SNAr) with ethyl acetoacetate enolate to yield keto ester 2 (85% yield). This step leverages the electron-withdrawing nitro group to activate the C-2 position for nucleophilic attack.

Table 1: Optimization of SNAr Conditions

Solvent Base Temp (°C) Yield (%)
DMF K₂CO₃ 80 72
THF NaH 65 85
EtOH Et₃N 70 68

Modified Japp–Klingemann Reaction

Keto ester 2 is treated with arenediazonium tosylate (3 ) in a one-pot procedure to form hydrazone 4 , which cyclizes under acidic conditions (HCl/EtOH, 40°C) to pyrazolo[4,3-c]pyridine 5 (78% yield). NMR monitoring confirms an intermediate N-acetyl hydrazone (4a' ), which undergoes C-N acetyl migration prior to cyclization.

Regioselective Introduction of the 5-Ethyl Group

Alkylation of Pyrazole Nitrogen

To install the 5-ethyl group, pyrazolo[4,3-c]pyridine 5 is treated with ethyl bromide in the presence of K₂CO₃ in DMF (60°C, 6 h). The reaction proceeds via N-alkylation at the less hindered nitrogen (N-5), achieving 89% yield of 6 . Regioselectivity is confirmed by NOESY spectroscopy, showing proximity between the ethyl group and H-6.

Key Consideration : Use of N-alkylhydrazinium salts (e.g., ethylhydrazinium chloride) instead of free ethylhydrazine minimizes isomer formation, enhancing regioselectivity to >95:5.

Suzuki–Miyaura Cross-Coupling for C-2 Phenylation

Boronate Ester Preparation

Intermediate 6 is converted to its boronate ester 7 via Miyaura borylation (Pd(dppf)Cl₂, B₂pin₂, KOAc, dioxane, 90°C). This step enables subsequent cross-coupling with bromobenzene.

Palladium-Catalyzed Coupling

Boronate 7 reacts with bromobenzene under Suzuki conditions (Pd(PPh₃)₄, K₃PO₄, DMF/H₂O, 80°C) to afford 2-phenyl derivative 8 in 82% yield. The protocol avoids isolation of the boronate intermediate, streamlining the process.

Table 2: Suzuki Coupling Optimization

Catalyst Base Solvent Yield (%)
Pd(PPh₃)₄ K₃PO₄ DMF/H₂O 82
PdCl₂(dppf) Na₂CO₃ Toluene/EtOH 75
Pd(OAc)₂/XPhos CsF THF 68

Carboxamide Installation at C-7

Carboxylic Acid Activation

Pyrazolo[4,3-c]pyridine 8 is hydrolyzed to carboxylic acid 9 (6M HCl, reflux, 4 h), which is then activated as an acyl chloride using SOCl₂.

Amide Coupling with 4-Methoxybenzylamine

The acyl chloride reacts with 4-methoxybenzylamine in THF with Et₃N as a base, yielding the target carboxamide 10 (5-ethyl-N-[(4-methoxyphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide) in 76% yield. LC-MS analysis confirms [M+H]⁺ at m/z 459.2.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-[(4-methoxyphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution can result in various substituted derivatives .

Scientific Research Applications

5-ethyl-N-[(4-methoxyphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-ethyl-N-[(4-methoxyphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs of this compound differ in substituents at positions 5 and 7, as well as the carboxamide side chain.

Table 1: Structural and Functional Comparison of Pyrazolo[4,3-c]pyridine Derivatives

Compound Name (CAS or Identifier) Substituent at Position 5 Carboxamide Substituent Molecular Formula Molecular Weight Notable Features/Data
Target compound Ethyl (-CH₂CH₃) N-(4-methoxybenzyl) C₂₃H₂₂N₄O₃ 402.45 g/mol* Enhanced polarity due to methoxy group; likely improved solubility vs. alkyl analogs .
923682-25-1 Ethyl N-(4-ethoxyphenyl) C₂₃H₂₂N₄O₃ 402.45 g/mol Ethoxy group increases lipophilicity compared to methoxy .
923233-41-4 Propyl (-CH₂CH₂CH₃) N-(2-methoxyethyl) C₁₉H₂₂N₄O₃ 354.40 g/mol Shorter chain at position 5 may reduce steric hindrance .
N-(4-acetylphenyl)-... () (Oxolan-2-yl)methyl N-(4-acetylphenyl) C₂₆H₂₄N₄O₄ 468.50 g/mol* Acetyl group introduces metabolic susceptibility; tetrahydrofuran moiety may improve solubility .
Ethyl 5-(4-nitrophenylamino)-... () 4-nitrophenylamino Ethyl ester (-COOEt) C₂₂H₁₈N₆O₅ 458.42 g/mol Ester group reduces stability vs. carboxamide; nitro group enhances electron-withdrawing effects .

Key Observations:

Position 5 Substituents: Ethyl vs. Propyl/Benzyl: The target compound’s ethyl group balances lipophilicity and steric effects. Heterocyclic Modifications: The (oxolan-2-yl)methyl group in ’s compound adds a polar tetrahydrofuran ring, likely improving aqueous solubility compared to purely alkyl chains .

Carboxamide Side Chain :

  • Methoxy vs. Ethoxy : The 4-methoxybenzyl group in the target compound offers moderate polarity, whereas the 4-ethoxy analog (923682-25-1) is more lipophilic, which could influence pharmacokinetics .
  • Acetyl vs. Methoxyethyl : The acetylphenyl group () is prone to enzymatic hydrolysis, whereas the methoxyethyl chain (923233-41-4) provides metabolic stability via ether linkage .

Synthetic Accessibility :

  • The ethyl ester derivative () was synthesized in 25% yield via a 12-hour reaction at room temperature, suggesting that carboxamide analogs (like the target compound) may require more optimized conditions for higher efficiency .

Physicochemical Properties :

  • Melting points and solubility data are sparse in the evidence, but trends can be inferred. For instance, the nitro group in ’s compound may lower solubility due to crystallinity, while methoxy or tetrahydrofuran substituents (, target compound) likely enhance it .

Biological Activity

5-ethyl-N-[(4-methoxyphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a synthetic compound belonging to the pyrazolo[4,3-c]pyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

  • Molecular Formula : C22H20N4O3
  • Molecular Weight : 388.4 g/mol
  • CAS Number : 923150-26-9

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may modulate the activity of various signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Research indicates that pyrazolo derivatives exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that certain pyrazole derivatives could inhibit cell growth and induce apoptosis. The combination of these compounds with conventional chemotherapeutics like doxorubicin showed a synergistic effect, enhancing cytotoxicity against resistant cancer cells .

Anti-inflammatory Effects

Pyrazolo compounds have been reported to possess anti-inflammatory properties. Mechanistically, they may inhibit pro-inflammatory cytokine production and modulate immune responses. This suggests potential applications in treating chronic inflammatory diseases.

Antimicrobial Activity

Some studies have highlighted the antimicrobial potential of pyrazolo derivatives against various pathogens. The structure of 5-ethyl-N-[(4-methoxyphenyl)methyl]-3-oxo-2-phenyl-pyrazolo compounds allows for interactions with microbial enzymes, potentially disrupting their function.

Research Findings and Case Studies

Study FocusFindingsReference
Anticancer ActivityPyrazole derivatives showed significant cytotoxic effects on MCF-7 and MDA-MB-231 cell lines. Synergistic effects observed with doxorubicin.
Anti-inflammatory PotentialCompounds inhibited TNF-alpha production in macrophages, suggesting therapeutic use in inflammatory conditions.
Antimicrobial PropertiesNotable activity against Gram-positive bacteria; potential for developing new antibiotics.

Synthesis and Characterization

The synthesis of 5-ethyl-N-[(4-methoxyphenyl)methyl]-3-oxo-2-phenyl-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions:

  • Condensation Reactions : Combining substituted pyrazoles with other organic reagents under controlled conditions.
  • Purification Techniques : Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and isolate the final product.

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 5-ethyl-N-[(4-methoxyphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide?

  • Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrazolo[4,3-c]pyridine core. Key steps include:
  • Cyclocondensation : Reacting substituted pyrazole intermediates with carbonyl-containing reagents under reflux conditions (e.g., ethanol or DMF at 80–100°C) .
  • Functionalization : Introducing the 4-methoxybenzyl group via nucleophilic substitution or reductive amination, requiring catalysts like palladium or nickel .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to achieve >95% purity .
    Critical parameters include solvent polarity (to stabilize intermediates), temperature control (to avoid side reactions), and stoichiometric ratios of reagents .

Q. How is the compound’s structural identity confirmed, and what analytical techniques are essential for characterization?

  • Methodological Answer : Structural confirmation requires a combination of:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent integration (e.g., ethyl, methoxybenzyl groups) and aromatic proton environments .
  • Mass Spectrometry (HRMS) : To validate molecular weight and fragmentation patterns .
  • X-ray Crystallography : For absolute configuration determination, particularly to resolve stereochemistry at chiral centers (e.g., the pyrazolo-pyridine core) .

Q. What in vitro assays are suitable for preliminary evaluation of the compound’s bioactivity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use recombinant enzymes (e.g., kinases, PDEs) with fluorogenic substrates to measure IC50_{50} values. Include positive controls (e.g., staurosporine for kinases) .
  • Cell Viability Assays : MTT or ATP-lite assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity and selectivity indices .
  • Binding Studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify target affinity (Kd_d) .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across different experimental models?

  • Methodological Answer :
  • Cross-Validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays) to rule out model-specific artifacts .
  • Purity Analysis : Use HPLC-MS to confirm compound integrity (≥98% purity) and rule out degradation products .
  • Target Engagement Studies : Employ CRISPR/Cas9 knockouts or siRNA silencing to verify if observed effects are target-specific .

Q. What computational strategies predict the compound’s binding mode and structure-activity relationships (SAR)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., ATP-binding pockets). Validate with co-crystallized ligands .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify critical residues (e.g., hydrogen bonds with methoxybenzyl groups) .
  • QSAR Modeling : Train models with bioactivity data from analogs (e.g., pyrazolo-pyridine derivatives) to predict optimal substituents .

Q. What steps are required to establish a robust structure-activity relationship (SAR) for this compound class?

  • Methodological Answer :
  • Scaffold Diversification : Synthesize derivatives with variations at the ethyl, methoxybenzyl, or phenyl positions .
  • Bioactivity Profiling : Test analogs in parallel against primary targets (e.g., kinases) and secondary off-target panels .
  • Crystallographic Validation : Resolve co-structures of key analogs with targets to correlate SAR with binding interactions .

Q. How can in vivo efficacy and pharmacokinetics (PK) be validated preclinically?

  • Methodological Answer :
  • Rodent Models : Administer the compound (oral or IV) in xenograft models. Monitor tumor volume and plasma concentrations via LC-MS/MS .
  • PK/PD Analysis : Calculate AUC, Cmax_{max}, and half-life. Correlate plasma levels with target modulation (e.g., phospho-protein biomarkers) .
  • Toxicity Screening : Assess liver/kidney function (ALT, creatinine) and hematological parameters in repeat-dose studies .

Q. What experimental approaches determine the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (H2_2O2_2) conditions. Monitor degradation via HPLC .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify melting points and polymorphic transitions .
  • Light Exposure : Conduct ICH-compliant photostability tests (UV/visible light) to assess formulation compatibility .

Q. How can crystallization conditions be optimized for structural studies?

  • Methodological Answer :
  • Solvent Screening : Test mixtures (ethyl acetate/ethanol, DMF/water) using vapor diffusion or slow evaporation .
  • Temperature Gradients : Vary crystallization temps (4°C to 25°C) to control nucleation rates .
  • Additive Screening : Introduce co-solvents (e.g., DMSO) or salts to improve crystal quality .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.